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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-VT104, a potent and selective

chemical probe for the Transcriptional Enhanced Associate Domain (TEAD) family of

transcription factors. We will delve into its mechanism of action, present key quantitative data,

and provide detailed experimental protocols for its characterization and use.

Introduction: Targeting the Hippo-YAP-TEAD
Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis.[1] Its dysregulation is implicated in the development and progression of various

cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators

Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding

motif (TAZ).[4][5] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and

bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the

expression of genes that promote cell proliferation and inhibit apoptosis, leading to tumor

growth.

Given their central role in oncogenic signaling, the interaction between YAP/TAZ and TEAD has

become an attractive target for cancer therapy. (R)-VT104 has emerged as a potent and orally

bioavailable small molecule that effectively disrupts this interaction, making it a valuable tool for

studying TEAD biology and a promising therapeutic candidate.
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Mechanism of Action of (R)-VT104
(R)-VT104 functions as a pan-TEAD inhibitor. Its primary mechanism of action is the inhibition

of TEAD auto-palmitoylation. All four TEAD isoforms require palmitoylation on a highly

conserved cysteine residue within a central lipid-binding pocket to become functional and

competent to bind with YAP/TAZ. (R)-VT104 binds directly to this lipid pocket, physically

blocking the auto-palmitoylation process. By preventing this critical post-translational

modification, (R)-VT104 effectively inhibits the formation of the YAP/TAZ-TEAD transcriptional

complex, thereby suppressing the expression of downstream target genes.
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Figure 1: Mechanism of (R)-VT104 Action.

Quantitative Data for (R)-VT104
The efficacy of (R)-VT104 has been quantified through various biochemical and cell-based

assays. The following tables summarize key findings.

Table 1: In Vitro Potency and Binding Affinity
Assay Type

Target/Cell
Line

Metric Value Reference(s)

YAP Reporter

Assay
HEK293T IC50 10.4 nM

Thermal Shift

Assay

Recombinant

TEAD1
ΔTm +8.6 °C

Thermal Shift

Assay

Recombinant

TEAD3
ΔTm High Shift

Thermal Shift

Assay

Recombinant

TEAD4
ΔTm Significant Shift

Table 2: Anti-proliferative Activity in Mesothelioma Cell
Lines
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Cell Line NF2 Status GI50 (nM) Reference(s)

NCI-H226 Deficient 16

NCI-H2373 Deletion 26

ACC-MESO-1 - 20

NCI-H2052 Mutant 33

ZL34 - 46

Mero-48a - 98

MSTO-211H Wild-type >3000

NCI-H28 Wild-type >3000

Table 3: In Vivo Efficacy
Animal Model Treatment Result Reference(s)

NCI-H226 Xenograft

(mice)
1-3 mg/kg/day (oral)

Significant tumor

growth inhibition

NCI-H226 Xenograft

(mice)
3 mg/kg/day (oral) Tumor shrinkage

Experimental Protocols
Detailed methodologies are crucial for the successful application of (R)-VT104 as a chemical

probe. Below are protocols for key experiments.
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Figure 2: Experimental Workflow for (R)-VT104 Characterization.

Cell-Based TEAD Palmitoylation Assay
This assay directly measures the ability of (R)-VT104 to inhibit the palmitoylation of TEAD

proteins within a cellular context.

Objective: To determine the effect of (R)-VT104 on the palmitoylation of endogenous or

overexpressed TEAD proteins in cells.

Materials:

HEK293T cells

Expression plasmid for MYC-tagged TEAD (e.g., MYC-TEAD1, -TEAD2, -TEAD3, or -

TEAD4)

Lipofectamine or other transfection reagent

Alkyne palmitate (e.g., 17-octadecynoic acid)

(R)-VT104

DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Anti-MYC antibody or specific anti-TEAD antibody

Protein A/G magnetic beads

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

Streptavidin-HRP

SDS-PAGE and Western blotting reagents

Procedure:

Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. The following day,

transfect the cells with the MYC-TEAD expression plasmid using a suitable transfection

reagent according to the manufacturer's protocol.

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium

containing alkyne palmitate (e.g., 100 µM) and the desired concentrations of (R)-VT104 or

DMSO vehicle.

Incubation: Incubate the cells for 16-20 hours.

Cell Lysis: Wash the cells with cold PBS and lyse them in cold lysis buffer on ice for 15-30

minutes.

Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to

pellet cell debris. Transfer the supernatant to a new tube.

Immunoprecipitation (IP):

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an anti-MYC or anti-TEAD antibody overnight at 4°C

with gentle rotation.
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Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein

complexes.

Wash the beads 3-5 times with cold lysis buffer or a specified wash buffer to remove non-

specific binders.

Click Chemistry:

Resuspend the beads in a reaction buffer containing biotin-azide and the click chemistry

catalyst mix.

Incubate for 1 hour at room temperature to attach biotin to the alkyne-palmitoylated TEAD

protein.

Elution and Analysis:

Wash the beads to remove excess click chemistry reagents.

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.

As a loading control, re-probe the membrane with an anti-MYC or anti-TEAD antibody to

detect total immunoprecipitated TEAD protein.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD
Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the

YAP-TEAD protein-protein interaction by (R)-VT104.

Objective: To determine if (R)-VT104 treatment reduces the amount of YAP co-

immunoprecipitated with TEAD (or vice-versa).

Materials:
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NF2-deficient mesothelioma cells (e.g., NCI-H226) or other suitable cell line with an active

Hippo pathway.

(R)-VT104

DMSO (vehicle control)

Gentle cell lysis buffer (e.g., non-detergent, low-salt buffer to preserve protein interactions)

Antibody for IP (e.g., anti-TEAD1)

Antibody for Western blotting (e.g., anti-YAP, anti-TEAD1)

Protein A/G magnetic beads

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of (R)-
VT104 or DMSO for a specified time (e.g., 24 hours).

Cell Lysis: Harvest and lyse cells using a gentle lysis buffer. Avoid harsh detergents and high

salt concentrations that could disrupt the native protein complex.

Clarification: Centrifuge lysates at 10,000 x g for 10 minutes at 4°C.

Immunoprecipitation:

Determine the protein concentration of the supernatant.

Incubate a fixed amount of total protein (e.g., 500 µg - 1 mg) with the primary antibody

(e.g., anti-TEAD1) overnight at 4°C. Include an IgG isotype control.

Add protein A/G beads and incubate for 2-4 hours at 4°C to pull down the antibody-antigen

complex.
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Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash

buffer. The stringency of the wash buffer may need to be optimized.

Elution and Analysis:

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe one membrane with an anti-YAP antibody to detect the co-precipitated protein.

Probe a second, identical membrane with an anti-TEAD1 antibody to confirm successful

immunoprecipitation of the "bait" protein.

Analyze the input lysates via Western blot to confirm equal protein loading and expression

levels across treatments.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This high-throughput biochemical assay can be used to quantify the disruption of the YAP-

TEAD interaction in a cell-free system.

Objective: To measure the IC50 of (R)-VT104 for inhibiting the binding of a YAP peptide to a

TEAD protein domain.

Materials:

Purified recombinant TEAD protein (e.g., GST-TEAD)

Biotinylated peptide derived from the TEAD-binding domain of YAP.

TR-FRET donor: Europium-labeled anti-GST antibody.

TR-FRET acceptor: Streptavidin conjugated to a fluorophore (e.g., APC or Cy5).

Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b6274960?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6274960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(R)-VT104 serially diluted in DMSO.

Microplates (e.g., 384-well low volume).

TR-FRET compatible plate reader.

Procedure:

Reagent Preparation: Prepare solutions of GST-TEAD, biotin-YAP peptide, donor antibody,

and acceptor-streptavidin in assay buffer at optimized concentrations.

Compound Dispensing: Add a small volume (e.g., 50 nL) of serially diluted (R)-VT104 or

DMSO to the wells of the microplate.

Reagent Addition: Add the GST-TEAD protein to the wells and incubate with the compound

for a set period (e.g., 30 minutes) at room temperature.

Detection Mix Addition: Add a pre-mixed solution containing the biotin-YAP peptide, donor

antibody, and acceptor-streptavidin.

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to

allow the binding reaction to reach equilibrium.

Measurement: Read the plate on a TR-FRET reader. Excite the donor (e.g., at 320-340 nm)

and measure the emission at two wavelengths: the donor's emission (e.g., 620 nm for

Europium) and the acceptor's emission (e.g., 665 nm).

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the

ratio against the logarithm of the (R)-VT104 concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.

Conclusion
(R)-VT104 is a well-characterized and potent chemical probe for the TEAD family of

transcription factors. By specifically inhibiting TEAD auto-palmitoylation, it effectively disrupts

the oncogenic YAP/TAZ-TEAD interaction. The comprehensive data and detailed protocols

provided in this guide equip researchers with the necessary tools to utilize (R)-VT104 for
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investigating the Hippo pathway and exploring its therapeutic potential in various cancer

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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